molecular formula C24H36N4O6S2 B612169 Romidepsin CAS No. 128517-07-7

Romidepsin

Cat. No.: B612169
CAS No.: 128517-07-7
M. Wt: 540.7 g/mol
InChI Key: OHRURASPPZQGQM-HMLXJHLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Romidepsin, also known as Istodax, is a selective inhibitor of histone deacetylase (HDAC) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This process is crucial in the regulation of gene expression .

Mode of Action

This compound is a prodrug that becomes active once taken up into the cell . The active metabolite has a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 HDAC enzymes, resulting in inhibition of its enzymatic activity . This interaction disrupts the function of HDAC, leading to an imbalance relative to histone acetyltransferase, which can lead to a decrease in regulatory genes, ensuing tumorigenesis .

Biochemical Pathways

The inhibition of HDACs by this compound results in hyperacetylation of histones , which modulates gene expression by creating an open chromatin state that leads to the expression of previously silenced genes . Secondary pathways mediate the therapeutic action of this compound by disrupting the endoplasmic reticulum and proteasome and/or aggresome, arresting the cell cycle, inducing intrinsic and extrinsic apoptosis, inhibiting angiogenesis, and modifying the tumor microenvironment .

Pharmacokinetics

This compound is administered intravenously . It is mostly metabolized in the liver, primarily through CYP3A4-mediated pathways . The elimination half-life of this compound is approximately 3 hours . Its protein binding is 92-94%, indicating a high level of interaction with proteins in the blood, which can affect its distribution within the body .

Result of Action

The result of this compound’s action is the induction of apoptosis (programmed cell death) in cancer cells . By inhibiting HDACs, this compound causes the accumulation of acetylated histones, restoring normal gene expression in cancer cells, and promoting alternative pathways, including the immune response, p53/p21 signaling cascades, cleaved caspases, poly (ADP-ribose) polymerase (PARP), and other events .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors may increase concentrations of this compound and should be avoided . Additionally, the drug’s efficacy can be influenced by the patient’s overall health status, the presence of other medications, and individual genetic factors that can affect drug metabolism .

Safety and Hazards

Romidepsin may cause an allergic skin reaction, damage to organs through prolonged or repeated exposure, and is suspected of damaging fertility and the unborn child . It may also form combustible dust concentrations in air .

Future Directions

Romidepsin is currently approved for use in the management of relapsed or refractory CTCL and PTCL . Emerging novel agents and combinations are in active clinical development which target the epigenome, proliferative signaling pathways, and the tumor microenvironment .

Biochemical Analysis

Biochemical Properties

Romidepsin is a prodrug that becomes active once it is taken up into the cell. The active metabolite of this compound contains a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 histone deacetylase enzymes, resulting in the inhibition of their enzymatic activity . This inhibition leads to the accumulation of acetylated histones, which modulates gene expression by creating an open chromatin state that allows for the expression of previously silenced genes . This compound interacts with various enzymes, proteins, and other biomolecules, including histone deacetylases, to exert its biochemical effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, inhibiting cell proliferation, and modulating cell signaling pathways . This compound affects gene expression by promoting the acetylation of histones, which leads to the activation of tumor suppressor genes and the repression of oncogenes . Additionally, this compound impacts cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a histone deacetylase inhibitor. Upon entering the cell, this compound is reduced to its active form, which contains a free thiol group . This active form binds to the zinc ions in the active site of histone deacetylase enzymes, inhibiting their activity . The inhibition of histone deacetylases leads to the accumulation of acetylated histones, resulting in changes in gene expression . This compound also induces apoptosis by activating pro-apoptotic genes and repressing anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to have a half-life of approximately 3 hours in plasma, but its presence in tissues can last much longer . Studies have demonstrated that this compound can induce long-term changes in cellular function, including sustained alterations in gene expression and prolonged inhibition of histone deacetylase activity . The stability and degradation of this compound in laboratory settings are influenced by factors such as temperature, pH, and the presence of reducing agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rhesus macaques, this compound administration was accompanied by transient liver and systemic toxicity . Higher doses of this compound were associated with increased toxicity, including lymphopenia and liver damage . This compound also demonstrated efficacy in reactivating latent HIV/SIV reservoirs in virus-suppressed individuals, highlighting its potential therapeutic benefits .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism, primarily mediated by the enzyme CYP3A4, with minor contributions from CYP3A5, CYP1A1, CYP2B6, and CYP2C19 . The metabolism of this compound involves the reduction of its disulfide bond to generate the active thiol form, which then interacts with histone deacetylase enzymes . The metabolic pathways of this compound also include conjugation reactions that facilitate its excretion from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is administered intravenously and binds to plasma proteins, with a protein binding rate of 92-94% . This compound is distributed to various tissues, including the liver, lymph nodes, and gastrointestinal tract . The transport of this compound within cells involves its uptake into the cytoplasm, where it is reduced to its active form and interacts with histone deacetylase enzymes .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on histone deacetylase enzymes . This compound’s targeting to the nucleus is facilitated by its ability to cross the nuclear membrane and interact with nuclear histone deacetylase enzymes . The activity of this compound within the nucleus leads to changes in chromatin structure and gene expression, contributing to its anticancer effects .

Scientific Research Applications

Romidepsin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

Romidepsin is a prodrug, where it becomes active once taken up into the cell. The active metabolite has a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 HDAC enzymes, resulting in inhibition of its enzymatic activity. Certain tumors have over expressed HDACs and downregulated/mutated histone acetyltransferases. This imbalance of HDAC relative to histone acetyltransferase can lead to a decrease in regulatory genes, ensuing tumorigenesis. Inhibition of HDAC may restore normal gene expression in cancer cells and result in cell cycle arrest and apoptosis.

CAS No.

128517-07-7

Molecular Formula

C24H36N4O6S2

Molecular Weight

540.7 g/mol

IUPAC Name

(1S,4S,7Z,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7?,16-6-/t15-,17-,19-,20+/m1/s1

InChI Key

OHRURASPPZQGQM-HMLXJHLFSA-N

Isomeric SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Appearance

white to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FK228;  FK-228;  FK 228;  FR901228;  FR-901228;  FR 901228;  NSC 630176. depsipeptide;  US brand name: Istodax.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.